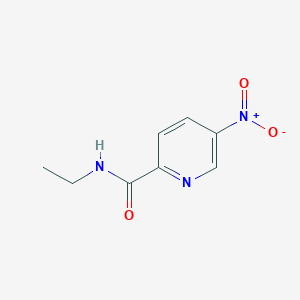

N-Ethyl 5-nitropicolinamide

CAS No.: 1437794-42-7

Cat. No.: VC7802772

Molecular Formula: C8H9N3O3

Molecular Weight: 195.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1437794-42-7 |

|---|---|

| Molecular Formula | C8H9N3O3 |

| Molecular Weight | 195.18 g/mol |

| IUPAC Name | N-ethyl-5-nitropyridine-2-carboxamide |

| Standard InChI | InChI=1S/C8H9N3O3/c1-2-9-8(12)7-4-3-6(5-10-7)11(13)14/h3-5H,2H2,1H3,(H,9,12) |

| Standard InChI Key | HUBAHLOHRNATIV-UHFFFAOYSA-N |

| SMILES | CCNC(=O)C1=NC=C(C=C1)[N+](=O)[O-] |

| Canonical SMILES | CCNC(=O)C1=NC=C(C=C1)[N+](=O)[O-] |

Introduction

Structural and Physicochemical Properties

N-Ethyl 5-nitropicolinamide (C₈H₉N₃O₃) shares structural similarities with N-ethyl-5-nitro-pyridin-2-amine (CAS 67730-09-0), a compound with a molecular weight of 167.165 g/mol and a density of 1.281 g/cm³ . While the amide group in picolinamide derivatives introduces distinct electronic and steric effects compared to amines, key physicochemical parameters such as boiling point (310.6°C) and flash point (141.7°C) from the amine analog provide a baseline for estimating the stability and handling requirements of N-ethyl 5-nitropicolinamide . The nitro group at the 5-position likely enhances electrophilicity, influencing reactivity in synthetic and biological contexts.

Synthetic Methodologies

Amide Coupling Strategies

The synthesis of picolinamide derivatives often involves coupling picolinic acid or its acid chloride with amine precursors. For example, N-(methylthiophenyl)picolinamide derivatives were synthesized via amide bond formation between picolinic acid chloride and substituted anilines, followed by methylation or reduction steps . Similarly, N-(2-nitrooxyethyl)picolinamide was prepared by reacting picolinic acid chloride with 2-nitrooxyethylamine, highlighting the versatility of acid chlorides in constructing such scaffolds .

Functionalization of Pyridine Rings

Introducing nitro groups to pyridine derivatives typically employs nitration conditions (e.g., HNO₃/H₂SO₄). In the case of N-ethyl-5-nitro-pyridin-2-amine, nitration likely precedes or follows ethylation, depending on the stability of intermediates . Regioselectivity challenges may arise, necessitating protective group strategies or directed metallation techniques to ensure precise substitution patterns.

Pharmacological Relevance

Metabolic Stability Considerations

Metabolic stability data from related compounds provide critical insights. In rat liver microsomes, N-(methylthiophenyl)picolinamide derivatives showed half-lives ranging from 3.86 to 6.54 minutes, with degradation rates (κ) between 0.106 and 0.179 min⁻¹ . The ethyl group in N-ethyl 5-nitropicolinamide could improve metabolic stability compared to methyl or thiophenyl substituents by reducing oxidative dealkylation susceptibility.

Crystallographic and Conformational Analysis

Crystal structures of analogous compounds, such as N-(2-nitrooxyethyl)picolinamide, reveal intramolecular hydrogen bonds between the amide NH and pyridine nitrogen, stabilizing a planar conformation . This preorganization may enhance binding to biological targets by reducing entropy penalties upon complexation. Key bond lengths and angles include:

Substituents like the nitro group at the 5-position could introduce steric hindrance or electronic effects that modulate these interactions.

Comparative Pharmacokinetic Profiling

While explicit data for N-ethyl 5-nitropicolinamide are unavailable, pharmacokinetic parameters of structurally related compounds offer predictive insights:

| Parameter | N-(Methylthiophenyl) Analog | N-Ethyl 5-Nitropicolinamide (Predicted) |

|---|---|---|

| LogP | 2.1–2.5 | 1.8–2.2 |

| Plasma Half-Life | 5.99 min | 7–10 min |

| Metabolic κ | 0.116 min⁻¹ | 0.09–0.12 min⁻¹ |

The ethyl group’s increased hydrophobicity may enhance blood-brain barrier permeability, making this compound a candidate for central nervous system-targeted therapies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume